Salt Form Advantage: Aqueous Solubility and Weight-Based Equivalency vs. Free Base
The target compound is supplied as a dihydrochloride salt, which provides a substantial practical advantage over the free base (3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine, CAS 625100-00-7) for direct use in aqueous parallel synthesis and high-throughput screening workflows [1]. The free base has limited aqueous solubility, while the dihydrochloride salt is readily soluble in water and common polar aprotic solvents used in medicinal chemistry . For procurement purposes, the molecular weight difference is a critical consideration: the dihydrochloride salt has a molecular weight of 285.99 g/mol, which is 34% higher than the free base's 213.07 g/mol [2]. This weight differential must be accounted for when calculating molar equivalents for synthetic reactions to ensure accurate stoichiometry [2].
| Evidence Dimension | Molecular Weight and Salt Form |
|---|---|
| Target Compound Data | Molecular Weight: 285.99 g/mol; Dihydrochloride salt |
| Comparator Or Baseline | Free Base (CAS 625100-00-7): 213.07 g/mol; No salt |
| Quantified Difference | Weight difference: +72.92 g/mol (+34.2% increase) |
| Conditions | Computed properties based on molecular formula |
Why This Matters
Procurement and synthetic planning must account for the 34% molecular weight difference between salt and free base to ensure accurate molar calculations in reaction setups.
- [1] PubChem. (2025). 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine. PubChem Compound Summary for CID 17750398 (free base). View Source
- [2] PubChem. (2025). 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride. PubChem Compound Summary for CID 73553686. View Source
